Nucleophilic Substitution:
This method involves reacting 3,5-bis(trifluoromethyl)benzyl chloride with a nucleophile, such as an amine or an alcohol, to form a new bond. This approach is highlighted in the synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene [].
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form an amine. This approach is utilized in the synthesis of a series of 3,5‐Bis(trifluoromethyl)benzene Sulfonamides designed as inhibitors of the S100A2‐p53 protein‐protein interaction [].
Grignard Reaction: This method utilizes a Grignard reagent to introduce the 3,5-bis(trifluoromethyl)benzyl group to a carbonyl-containing compound. This is illustrated in the synthesis of an aprepitant intermediate [].
Lipophilicity: The two trifluoromethyl groups significantly increase the lipophilicity of the molecule, enhancing its ability to cross cell membranes and interact with hydrophobic regions of biological targets []. This enhanced lipophilicity is also observed in other studies involving 3,5-bis(trifluoromethyl)benzyl derivatives [, , , ].
Conformation: The conformational flexibility of the methylene linker allows the 3,5-bis(trifluoromethyl)benzyl group to adopt different spatial orientations, influencing the overall shape of the molecule and its binding affinity to biological targets []. This is particularly important for achieving specific interactions with proteins or enzymes.
For example, in the case of the S100A2‐p53 protein‐protein interaction inhibitors [], the 3,5-bis(trifluoromethyl)benzyl group likely contributes to binding within a hydrophobic pocket on one of the proteins, disrupting the interaction. Similarly, in the case of the CETP inhibitor Torcetrapib [], the 3,5-bis(trifluoromethyl)benzyl group likely occupies a specific hydrophobic pocket within the CETP enzyme active site, preventing its normal function.
Drug Discovery: The 3,5-bis(trifluoromethyl)benzyl group is frequently incorporated into drug candidates targeting a wide range of diseases. For example, it is present in the CETP inhibitor Torcetrapib, which was investigated for treating atherosclerosis [].
Chemical Probes: Compounds containing this group can serve as valuable tools for studying biological pathways and protein targets. For instance, the 3,5‐Bis(trifluoromethyl)benzene Sulfonamides [] can be used to investigate the role of the S100A2‐p53 interaction in pancreatic cancer.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6